2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol
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Overview
Description
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination of 4-chloro-2-fluorophenyl ethanol using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) under elevated temperatures.
Major Products Formed
Oxidation: 2-(4-Bromo-2-chloro-6-fluorophenyl)ethanone.
Reduction: 2-(4-Bromo-2-chloro-6-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with halogenated aromatic structures.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects on biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-ol
- 2-(4-Chlorophenyl)ethan-1-ol
- 2-(4-Bromophenyl)ethan-1-ol
- 2-(4-Iodophenyl)ethan-1-ol
Uniqueness
2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This specific halogenation pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H7BrClFO |
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Molecular Weight |
253.49 g/mol |
IUPAC Name |
2-(4-bromo-2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
HAMPYTSQVYBLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCO)Cl)Br |
Origin of Product |
United States |
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